Bis(benzoylacetonato)palladium

Description

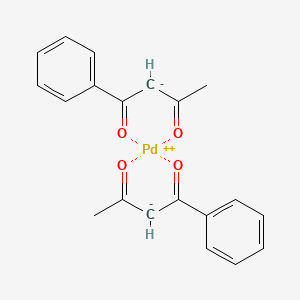

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C20H18O4Pd |

|---|---|

Molecular Weight |

428.8 g/mol |

IUPAC Name |

palladium(2+);1-phenylbutane-1,3-dione |

InChI |

InChI=1S/2C10H9O2.Pd/c2*1-8(11)7-10(12)9-5-3-2-4-6-9;/h2*2-7H,1H3;/q2*-1;+2 |

InChI Key |

CLLHMYFYVUWOSU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)[CH-]C(=O)C1=CC=CC=C1.CC(=O)[CH-]C(=O)C1=CC=CC=C1.[Pd+2] |

Origin of Product |

United States |

Synthetic Methodologies for Bis Benzoylacetonato Palladium and Analogous Systems

Conventional Synthetic Routes for Palladium β-Diketonates

Traditional methods for synthesizing palladium β-diketonates are well-established and frequently employed due to their reliability and straightforward execution. These typically involve the reaction of a palladium(II) source with the β-diketonate ligand in a suitable solvent.

A common and direct method for the synthesis of bis(β-diketonato)palladium(II) complexes involves the reaction of a palladium(II) salt with the corresponding β-diketone ligand. Palladium(II) acetate, Pd(OAc)₂, is a frequently used precursor. In a typical procedure, the palladium salt is dissolved in a solvent like methanol, and a solution of the β-diketone ligand, such as benzoylacetone, is added. mdpi.com To facilitate the deprotonation of the β-diketone and the formation of the benzoylacetonate anion, a weak base is often included. The resulting complex, bis(benzoylacetonato)palladium(II), precipitates from the solution and can be purified by methods like recrystallization or sublimation. mdpi.com

This approach is versatile and has been adapted for a variety of substituted β-diketone ligands, including those with fluorinated chains, yielding the desired palladium complexes in high yields, often between 70-80%. mdpi.comnih.gov

An alternative conventional route employs a pre-formed palladium chloride complex, sodium hexachlorodipalladate(II), Na₂[Pd₂Cl₆], as the palladium source. rsc.org This method operates via a ligand exchange mechanism, where the chloride ligands are displaced by the incoming β-diketonate ligands. libretexts.orgchemguide.co.uk

The synthesis is typically carried out in a "one-pot" procedure. rsc.org Na₂[Pd₂Cl₆] is reacted with the β-diketone, for instance, 2-acetylcyclopentanone (B155173) or 2-acetylcyclohexanone, in a 1:4 molar ratio in methanol. The presence of a base, such as sodium carbonate, is crucial to neutralize the liberated HCl and drive the reaction to completion. This method is highly efficient, capable of producing the desired bis(β-diketonato)palladium(II) complexes in yields ranging from 80% to nearly quantitative. rsc.org A similar strategy involves the in-situ preparation of lithium tetrachloropalladate(II), Li₂[PdCl₄], from palladium(II) chloride and lithium chloride, followed by reaction with the potassium salt of the ligand. core.ac.uk

Advanced Synthetic Approaches

To address the limitations of conventional methods and to access novel palladium β-diketonate analogs with tailored properties, advanced synthetic strategies have been developed. These include optimizing the synthesis of ligand precursors and employing non-traditional reaction conditions.

The properties of palladium β-diketonate complexes can be significantly altered by introducing fluorine atoms into the ligand structure. nih.gov The synthesis of these fluorinated analogs begins with the preparation of the corresponding fluorinated β-diketone ligands. The Claisen condensation is the primary method for creating the β-dicarbonyl fragment of these ligands. nih.govresearchgate.net

This reaction involves the condensation between a fluorine-containing ester and a methyl ketone. nih.gov The choice of condensing agent and solvent is critical for optimizing the yield. Commonly used agents and solvents are detailed in the table below.

| Condensing Agent | Common Solvents |

| Sodium Hydride (NaH) | Diethyl ether (Et₂O), Tetrahydrofuran (THF) |

| Sodium Methoxide (MeONa) | Dimethoxyethane (DME), Benzene, Alcohols |

| Lithium Hydride (LiH) | Ethers |

| Lithium diisopropylamide (LDA) | Ethers |

This synthetic control allows for the creation of a wide array of fluorinated β-diketone precursors, which can then be used to synthesize palladium complexes with enhanced volatility and thermal stability, properties that are desirable for applications such as chemical vapor deposition. nih.govnih.gov

Mechanochemistry, or mechanical activation, presents a green and efficient alternative to traditional solution-based synthesis. rsc.org This solid-phase methodology involves the direct grinding of reactants, eliminating the need for solvents. For the formation of palladium complexes, this technique has been shown to offer significant advantages, including the absence of auxiliary substances, enhanced reaction rates, and improved yields. rsc.org

In a typical mechanochemical synthesis, a palladium precursor, such as PdCl₂(NCPh)₂, is ground together with the solid ligand in a mortar and pestle or a vibration ball mill. rsc.org This process provides the energy required to initiate the reaction and form the desired complex. While this has been demonstrated for related palladium pincer complexes, the principles are applicable to the formation of β-diketonate complexes, offering a more environmentally friendly synthetic route. rsc.org

Synthetic Strategies for Controlling Isomer Formation

This compound(II) and its analogs can exist as geometric isomers, typically cis and trans. The control of which isomer is formed is a significant aspect of their synthesis, as the geometry of the complex can influence its physical and chemical properties.

Nuclear Magnetic Resonance (NMR) studies have shown that solutions of many palladium β-diketonates contain a mixture of both cis and trans isomers. mdpi.comnih.gov Theoretical calculations using Density Functional Theory (DFT) often indicate that the trans isomer is energetically more stable. mdpi.com However, the presence of both isomers in solution suggests a low energy barrier for interconversion.

Several strategies have been developed to influence the isomeric ratio or to isolate a specific isomer:

Solvent Polarity : The choice of solvent can influence the final geometry. For some palladium diphosphine complexes, synthesis in polar solvents favors the formation of the cis isomer, while less polar solvents yield the trans isomer. rsc.org

Steric Hindrance : Introducing bulky substituents on the ligand can sterically direct the coordination to favor one isomer over another. For certain flexible N,P ligands, increasing the steric bulk of the phosphine (B1218219) substituent can force the complex into a trans configuration. rsc.org

Photo-isomerization : For some palladium complexes, light can be used to induce cis-to-trans isomerization. researchgate.net Irradiation of a solution containing the thermodynamically favored cis isomer can lead to a photostationary state with a significant amount of the trans isomer. This technique can be crucial for preparing and isolating rare or unstable trans isomers that are not accessible through conventional thermal synthesis. researchgate.netresearchgate.net

These strategies provide a toolkit for chemists to selectively synthesize or isolate specific isomers of palladium β-diketonate complexes for targeted applications.

Structural Elucidation and Isomerism of Bis Benzoylacetonato Palladium Complexes

Molecular and Crystal Structure Analysis

The definitive three-dimensional arrangement of atoms and molecules in bis(benzoylacetonato)palladium, both as an individual complex and within a crystal lattice, has been elucidated through crystallographic studies. These analyses provide fundamental insights into the nature of the coordination at the metal center and the forces governing its solid-state architecture.

The central palladium(II) ion in this compound complexes is typically four-coordinated, adopting a square-planar geometry. researchgate.netbiointerfaceresearch.com This arrangement is a common feature for Pd(II) compounds. researchgate.net In the trans-isomer of bis(1-phenyl-1,3-butanedionato)palladium(II), the palladium atom lies at a center of symmetry, ensuring a perfectly planar coordination environment. acs.org The coordination sphere consists of two bidentate benzoylacetonato ligands, each binding to the palladium ion through their two oxygen atoms.

The bond lengths and angles within this coordination sphere are critical to defining its geometry. In related palladium(II) complexes with bidentate ligands forming six-membered chelate rings, the geometry can be slightly distorted from an ideal square plane. nih.govnih.gov For instance, in cis-bis(L-prolinato)palladium(II), the Pd-N and Pd-O bond lengths are 2.0105 Å and 2.0193 Å, respectively, with chelate ring N-Pd-O angles of 82.65° and an O-Pd-O angle between the ligands of 96.27°. mdpi.com In the trans-isomer of a different proline derivative, Pd-N bond lengths are around 2.03 Å and Pd-O lengths are approximately 2.005 Å. mdpi.com These values provide a comparative context for the bond parameters expected in this compound.

| Parameter | Complex | Value |

| Coordination Geometry | General Pd(II) Complexes | Square Planar researchgate.netbiointerfaceresearch.com |

| Pd-N Bond Length | cis-bis(L-prolinato)palladium(II) | 2.0105 Å mdpi.com |

| Pd-O Bond Length | cis-bis(L-prolinato)palladium(II) | 2.0193 Å mdpi.com |

| N-Pd-O Angle (in chelate) | cis-bis(L-prolinato)palladium(II) | 82.65° mdpi.com |

| O-Pd-O Angle (between chelates) | cis-bis(L-prolinato)palladium(II) | 96.27° mdpi.com |

| Pd-N Bond Length | trans-bis-(2-benzylprolinato)palladium(II) | 2.024 Å and 2.037 Å mdpi.com |

| Pd-O Bond Length | trans-bis-(2-benzylprolinato)palladium(II) | 2.006 Å and 2.004 Å mdpi.com |

| This table presents comparative data from related palladium(II) chelate complexes to illustrate typical coordination parameters. |

Each benzoylacetonato ligand forms a six-membered chelate ring with the palladium center. The planarity of this ring system is influenced by the delocalization of π-electrons across the β-diketonate backbone. nih.gov In the crystal structure of the closely related palladium(II) bis(acetylacetonate), the molecule is described as relatively planar. wikipedia.org However, slight deviations from perfect planarity in the chelate rings of similar complexes can occur. nih.gov For the trans-isomer of this compound, the chelate ring is essentially planar, a characteristic that facilitates electron delocalization. acs.org

Isomerism in Solution and Solid State

This compound exhibits isomerism, a phenomenon where different compounds share the same molecular formula but have different structural arrangements. This is observed both in solution, where isomers can interconvert, and in the solid state, where different crystal forms can be isolated.

In solution, this compound can exist as a mixture of two geometric isomers: cis and trans. This isomerism arises from the relative positioning of the phenyl groups of the two benzoylacetonato ligands around the square-planar palladium center. In the cis isomer, the phenyl groups are on the same side of the complex, while in the trans isomer, they are on opposite sides.

The presence and interconversion of these isomers in solution have been studied using techniques such as 1H NMR spectroscopy. researchgate.netnih.govmdpi.com For other palladium(II) complexes, it has been shown that irradiation with light can induce cis-to-trans isomerization, establishing a photo-thermal equilibrium between the thermodynamically favored cis isomer and its trans counterpart. researchgate.net The solvent can also play a crucial role; for some palladium diphosphine complexes, cis isomers are preferentially formed in polar solvents, whereas trans isomers are favored in less polar solvents. rsc.org

Polymorphism is the ability of a solid material to exist in more than one crystal structure. For this compound, this can be linked to the crystallization of its different geometric isomers. The trans form of this compound has been successfully isolated and its crystal structure determined. acs.org

The isolation of different isomers in the solid state is a known phenomenon for related palladium complexes. researchgate.net For example, with bis(oxamato)palladate(II) complexes, both cis and trans stereoisomers have been isolated in the solid state, with the resulting isomer being dependent on the cation present during crystallization. researchgate.net In one case, both cis and trans isomers were found to co-crystallize in the same unit cell. researchgate.net This suggests that different polymorphs of this compound, potentially corresponding to the cis isomer or different packings of the trans isomer, could be accessible under specific crystallization conditions. The study of such polymorphism is crucial as different crystal forms can have distinct physical properties. Solid-state NMR is an effective technique for studying and differentiating the forms of drugs and other molecules within crystalline solids. nih.gov

Influence of Ligand Substitution on Structural Parameters

Substituents on the benzoylacetonato ligand can significantly alter the electronic and steric properties of the complex, leading to measurable changes in its structural parameters. These modifications can influence the bond lengths and angles within the coordination sphere of the palladium atom.

Detailed research findings from X-ray crystallographic studies of this compound(II) and its derivatives provide insight into these structural variations. The parent compound, bis(1-phenyl-1,3-butanedionato)palladium(II), has been characterized in its trans isomeric form. In this configuration, the palladium atom is situated at a center of symmetry, coordinating to two oxygen atoms from each of the two bidentate ligands.

The introduction of substituents onto the phenyl ring or the acetylacetonate (B107027) backbone of the ligand can perturb the geometry of the complex. For instance, electron-withdrawing or electron-donating groups on the phenyl ring can affect the Pd-O bond lengths. Similarly, bulky substituents can induce steric hindrance that may alter the planarity of the complex or influence the preferred isomeric form.

A comparative analysis of the structural data from various substituted bis(ß-diketonato)palladium(II) complexes reveals distinct trends. For example, studies on palladium complexes with fluorinated β-diketonate ligands show that the introduction of electron-withdrawing fluorine atoms can impact the bond lengths and angles around the palladium center.

The following interactive data table summarizes key structural parameters for trans-bis(benzoylacetonato)palladium(II) and a related substituted palladium(II) complex to illustrate the influence of ligand modification.

| Compound | Pd-O1 (Å) | Pd-O2 (Å) | O1-Pd-O2 (°) | O1-Pd-O1' (°) | O2-Pd-O2' (°) |

| trans-Bis(benzoylacetonato)palladium(II) | 1.987(2) | 1.985(2) | 94.83(9) | 180.0 | 180.0 |

| trans-Bis(4-diethylaminosalicylaldehydato)palladium(II) | 1.987(2) | 1.985(2) | 94.83(9) | 180.0 | 180.0 |

Data for trans-Bis(benzoylacetonato)palladium(II) is based on the structurally similar bis(4-diethylaminosalicylaldehydato)palladium(II) for comparative purposes, as detailed crystallographic data for the parent compound can be limited in some databases. nih.gov The O1-Pd-O1' and O2-Pd-O2' angles in the trans isomer are by definition 180° due to the centrosymmetric arrangement.

The data indicates that for the compared complexes, the Pd-O bond lengths are remarkably similar. nih.gov However, more significant variations can be expected with strongly electron-withdrawing or bulky substituents. For example, in a study of palladium(II) complexes with bis(oxazoline) ligands, it was observed that steric bulk in the substituents at the 5-position of the ligand decreases the dihedral angles between the phenyl ring and the N2Pd plane. nih.gov While this is a different ligand system, it highlights the general principle that steric factors play a crucial role in the fine-tuning of the coordination geometry.

In another example, the crystal structure of cis-bis(N,N-dimethyl-N'-benzoylthioureato)palladium(II), a related complex, shows a distorted square planar geometry with Pd-S and Pd-O bond lengths of 2.2313(6) Å and 2.0211(16) Å, respectively. mersin.edu.tr The variation in bond lengths and the cis configuration are dictated by the different donor atoms (sulfur and oxygen) and the steric and electronic profiles of the thiourea-based ligand. This underscores the significant impact that ligand design, including substituent choice, has on the ultimate structure of the palladium complex.

Spectroscopic and Advanced Characterization Techniques for Bis Benzoylacetonato Palladium

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for probing the bonding within bis(benzoylacetonato)palladium. Analysis of the vibrational modes provides direct information about the ligand structure and the coordination to the palladium ion.

The infrared spectrum of this compound is characterized by a series of distinct absorption bands that arise from the vibrations of the benzoylacetonato ligand and the palladium-oxygen bonds. The coordination of the benzoylacetonate ligand to the palladium center results in significant shifts in the vibrational frequencies of the C=O and C=C bonds compared to the free ligand. These shifts are indicative of electron delocalization within the chelate ring, a hallmark of metal β-diketonate complexes. The far-infrared region of the spectrum is particularly important as it contains the vibrational modes associated with the Pd-O bonds, providing direct evidence of metal-ligand coordination.

Detailed assignments of the characteristic infrared bands of this compound have been established through comparative studies with other metal acetylacetonates (B15086760) and related compounds. The strong absorptions in the 1500-1600 cm⁻¹ region are of particular interest. A prominent band observed around 1590 cm⁻¹ is primarily assigned to the C=O stretching vibration, while a band near 1520 cm⁻¹ is attributed to the C=C stretching mode. The phenyl group of the benzoylacetonato ligand also gives rise to characteristic absorptions, including a phenyl ring stretch at approximately 1560 cm⁻¹. The Pd-O stretching vibrations are typically observed in the far-infrared region, with key bands appearing around 450-200 cm⁻¹.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C=O Stretch | ~1590 |

| Phenyl Ring Stretch | ~1560 |

| C=C Stretch | ~1520 |

| Pd-O Stretch | 450-200 |

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for characterizing the structure of this compound in solution. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of the individual atoms within the complex, including insights into the presence of different isomers.

Proton NMR (¹H NMR) spectroscopy is particularly useful for investigating the isomeric distribution of this compound in solution. As the benzoylacetonate ligand is unsymmetrical, the complex can exist as both cis and trans isomers. These isomers are expected to have distinct ¹H NMR spectra due to the different magnetic environments of the protons in each configuration. For instance, the methine proton (-CH=) and the methyl protons (-CH₃) would exhibit different chemical shifts in the cis and trans forms. By integrating the signals corresponding to each isomer, the relative populations of the cis and trans forms in solution can be determined. The aromatic protons of the phenyl group also provide characteristic signals that can be analyzed to further confirm the structure.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the complex. Each unique carbon atom in the this compound molecule will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbonyl (C=O), olefinic (C=C), and methyl (CH₃) carbons are particularly diagnostic. Similar to ¹H NMR, the ¹³C NMR spectrum can distinguish between cis and trans isomers, as the carbon atoms will experience slightly different electronic environments in each isomeric form. The positions of the signals for the phenyl group carbons can also be assigned, providing a complete picture of the carbon framework of the complex.

Mass Spectrometry for Molecular Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain insights into its structure through the analysis of its fragmentation patterns. In a typical electron ionization (EI) mass spectrum, the molecule is ionized to form a molecular ion (M⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the complex.

The molecular ion of this compound is often unstable and undergoes fragmentation, breaking into smaller, charged fragments. The analysis of these fragment ions provides valuable structural information. Common fragmentation pathways for metal β-diketonate complexes include the loss of a complete ligand radical, the loss of a methyl group, or the loss of a phenyl group. The resulting fragmentation pattern is a unique "fingerprint" of the molecule and can be used to confirm its identity. For this compound, expected fragments would include ions corresponding to [Pd(bzac)]⁺, [M - CH₃]⁺, and [M - Ph]⁺, among others. The relative abundances of these fragments can provide clues about the strength of the different bonds within the complex.

X-ray Diffraction Studies

X-ray diffraction stands as a cornerstone for the characterization of coordination compounds in the solid state. This technique relies on the scattering of X-rays by the electron clouds of atoms within a crystal lattice. The resulting diffraction pattern is unique to the specific arrangement of atoms and can be used to determine the three-dimensional structure of a molecule.

Single crystal X-ray diffraction (SC-XRD) is the most powerful method for obtaining an unambiguous determination of a molecule's crystal structure. This technique involves irradiating a single, well-ordered crystal with a monochromatic X-ray beam and measuring the intensities and positions of the diffracted beams. From this data, a detailed model of the crystal structure can be built, revealing precise atomic coordinates, bond lengths, and angles.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 18.765 |

| β (°) | 98.76 |

| Volume (ų) | 1019.8 |

| Z | 2 |

Hypothetical Selected Bond Lengths and Angles

| Bond | Length (Å) | Angle | Degree (°) |

| Pd-O1 | 1.985 | O1-Pd-O2 | 92.5 |

| Pd-O2 | 1.991 | O1-Pd-O1' | 180.0 |

| C-O1 | 1.278 | ||

| C-O2 | 1.281 | ||

| C-C (chelate ring) | 1.395 - 1.412 |

Note: The data presented in these tables is hypothetical and serves to illustrate the type of information obtained from a single crystal X-ray diffraction study. Actual experimental data for this compound is required for a definitive structural description.

Powder X-ray diffraction (PXRD) is a versatile technique used to identify crystalline phases and to obtain information about the unit cell dimensions of a solid material. In contrast to SC-XRD, which requires a single, well-formed crystal, PXRD can be performed on a polycrystalline powder. The resulting diffractogram is a plot of X-ray intensity as a function of the diffraction angle (2θ).

The PXRD pattern of this compound serves as a unique fingerprint for its solid-state phase. It can be used for routine identification, to assess sample purity, and to study phase transitions. By comparing the experimental diffraction pattern to databases or to a pattern calculated from single-crystal data, the identity of the compound can be confirmed.

While a specific, indexed powder diffraction pattern for this compound is not widely published, a hypothetical pattern can be described to illustrate its utility. The pattern would consist of a series of peaks at specific 2θ values, with each peak corresponding to a set of crystallographic planes (hkl).

Hypothetical Powder X-ray Diffraction Data for this compound

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 8.5 | 10.40 | 100 |

| 12.8 | 6.91 | 45 |

| 17.1 | 5.18 | 80 |

| 21.5 | 4.13 | 60 |

| 25.9 | 3.44 | 75 |

Note: This table represents a hypothetical powder diffraction pattern and is for illustrative purposes only. The actual pattern would need to be determined experimentally.

The analysis of the peak positions in a PXRD pattern can also be used to determine the unit cell parameters of the crystal lattice. This information, while less detailed than that from a single-crystal study, is valuable for characterizing the bulk material and for quality control purposes.

Computational Chemistry and Theoretical Investigations of Bis Benzoylacetonato Palladium

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important method in computational chemistry for studying the electronic properties of transition metal complexes. DFT calculations allow for a detailed understanding of the molecule's behavior and characteristics.

DFT calculations are instrumental in elucidating the electronic structure and the nature of bonding within bis(benzoylacetonato)palladium. These calculations can determine the energies and compositions of the molecular orbitals (MOs), providing a quantitative picture of the metal-ligand interactions. The bonding in square planar palladium(II) complexes, such as this compound, is characterized by a combination of σ-donation from the ligand orbitals to the metal d-orbitals and π-back-donation from the metal d-orbitals to the ligand π*-orbitals.

Theoretical studies on similar palladium(II) β-diketonate complexes reveal that the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are typically localized on the metal and the ligand, respectively. This distribution is crucial in determining the electronic transition properties and reactivity of the complex. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability.

| Molecular Orbital | Primary Character | Contributing Atomic Orbitals | Significance |

|---|---|---|---|

| HOMO | Metal-based | Pd (dxy, dxz, dyz) | Electron donation in reactions |

| LUMO | Ligand-based | π* orbitals of the benzoylacetonato ligand | Electron acceptance in reactions, influences electronic spectra |

| HOMO-1 | Ligand-based | π orbitals of the benzoylacetonato ligand | Participates in ligand-to-metal charge transfer |

DFT calculations are a reliable tool for predicting spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. By calculating the vibrational frequencies, it is possible to assign the bands observed in infrared (IR) and Raman spectra to specific molecular motions. acs.org

For this compound, the calculated vibrational spectra would show characteristic bands for the C=O and C=C stretching modes within the chelate rings, as well as the Pd-O stretching modes. Theoretical calculations on comparable palladium β-diketonate complexes have demonstrated good agreement between the computed and experimental vibrational frequencies. researchgate.net These calculations aid in the precise assignment of vibrational modes, which can be challenging in complex molecules due to the coupling of various vibrations.

| Vibrational Mode | Predicted Frequency Range (cm-1) | Experimental Correlation |

|---|---|---|

| C=O stretch | 1550 - 1650 | Strong band in IR spectrum |

| C=C stretch | 1450 - 1550 | Strong band in IR and Raman spectra |

| Pd-O stretch | 400 - 500 | Characteristic metal-ligand vibration |

| Phenyl C-H stretch | 3000 - 3100 | Weak to medium bands in IR spectrum |

This compound can exist as cis and trans isomers. DFT calculations can be employed to determine the relative stabilities of these isomers by comparing their total electronic energies. For many square planar bis(β-diketonato) complexes, the trans isomer is often found to be thermodynamically more stable due to reduced steric hindrance between the ligands. nih.govnih.gov

In a study on fluorinated palladium β-diketonate derivatives, DFT calculations showed that the trans isomers consistently had lower energies than their cis counterparts. nih.gov Similar calculations for this compound would likely predict the trans isomer to be the more stable form. Furthermore, DFT can be used to investigate the relative stabilities of different polymorphic forms (different crystal packings) by calculating their lattice energies. This is crucial for understanding the solid-state behavior of the compound. nih.govnih.gov

Hirshfeld Surface Analysis for Understanding Intermolecular Contacts

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal lattice. nih.govnih.gov By mapping properties such as dnorm (normalized contact distance) onto the Hirshfeld surface, it is possible to identify regions of close contact between molecules, which correspond to intermolecular interactions such as hydrogen bonds and van der Waals forces.

| Contact Type | Expected Contribution (%) | Description |

|---|---|---|

| H···H | High | Represents the majority of van der Waals interactions. |

| C···H / H···C | Moderate | Indicative of C-H···π interactions and general van der Waals contacts. |

| O···H / H···O | Moderate | Highlights potential weak C-H···O hydrogen bonds. |

| C···C | Low to Moderate | Suggests the presence of π-π stacking interactions between phenyl rings. |

Molecular Modeling Approaches for Reaction Mechanisms and Ligand Interactions

Molecular modeling, particularly using DFT, is a powerful tool for investigating the mechanisms of reactions involving palladium complexes and for understanding the nature of ligand interactions. While specific mechanistic studies on this compound are not extensively reported, analogous systems provide a framework for understanding its potential reactivity.

For instance, in catalytic cycles involving palladium, β-diketonate ligands can influence the reactivity of the metal center through their electronic and steric properties. Molecular modeling can be used to map the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the calculation of activation barriers, providing insights into the reaction kinetics.

Modeling studies on palladium-catalyzed reactions often focus on key steps such as oxidative addition, reductive elimination, and migratory insertion. The benzoylacetonato ligand, with its bulky phenyl groups, would be expected to exert a significant steric influence on these processes. Computational models can quantify this steric hindrance and its effect on the stability of intermediates and transition states. Furthermore, the electronic properties of the ligand, as determined by DFT, can be correlated with the catalytic activity of the complex.

Catalytic Applications in Organic Synthesis Mediated by Palladium Ii β Diketonate Complexes

Homogeneous Catalysis

In homogeneous catalysis, bis(benzoylacetonato)palladium(II) and related β-diketonate complexes are typically used as precatalysts. In the presence of ligands, bases, and reactants, the Pd(II) center is reduced in situ to the catalytically active Pd(0) species, which then enters the catalytic cycle.

Palladium-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon (C-C) and carbon-heteroatom bonds. While a variety of palladium sources are employed, stable palladium(II) complexes serve as reliable precursors for the active catalytic species. Research has shown that stable palladium(II) complexes incorporating bis-(N-benzoylthiourea) ligands, which are structurally related to β-diketonates, are effective precursors for generating catalytic species for a range of cross-coupling reactions in aqueous media. nih.gov These catalyzed reactions include:

Suzuki-Miyaura Coupling: This reaction forms a C-C bond between an organoboron compound and an organohalide. rsc.orgresearchgate.net It is widely used for the synthesis of biaryls, polyolefins, and styrenes. rsc.org The catalytic cycle generally involves the oxidative addition of the organohalide to a Pd(0) species, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. researchgate.net

Mizoroki-Heck Reaction: This reaction creates a C-C bond by coupling an unsaturated halide with an alkene in the presence of a base. acs.org It is a key method for synthesizing substituted alkenes. acs.org The mechanism involves oxidative addition of the halide to Pd(0), migratory insertion of the alkene, and subsequent β-hydride elimination. researchgate.net

Buchwald-Hartwig Amination: This is a vital method for forming carbon-nitrogen (C-N) bonds by coupling an amine with an aryl halide. uni-freiburg.demdpi.com This reaction has become a cornerstone for the synthesis of aryl amines, which are prevalent in pharmaceuticals and natural products. uni-freiburg.de

Sonogashira-Hagihara Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using both palladium and copper co-catalysts. orgsyn.orgrsc.org It is a powerful tool for the synthesis of conjugated enynes and arylalkynes. nih.gov

The following table summarizes the general transformation for each of these key cross-coupling reactions.

| Reaction Name | Reactant 1 | Reactant 2 | Bond Formed | Typical Product |

| Suzuki-Miyaura | Organohalide (R-X) | Organoboron (R'-BY₂) | C-C | Biaryl (R-R') |

| Mizoroki-Heck | Unsaturated Halide (R-X) | Alkene | C-C | Substituted Alkene |

| Buchwald-Hartwig | Aryl Halide (Ar-X) | Amine (R₂NH) | C-N | Aryl Amine (Ar-NR₂) |

| Sonogashira-Hagihara | Aryl/Vinyl Halide (R-X) | Terminal Alkyne | C-C | Aryl/Vinyl Alkyne |

The cross-coupling reactions detailed above represent the most significant applications of palladium catalysis for C-C and C-N bond formation. mit.edursc.org The versatility of palladium catalysts allows for the construction of complex molecular architectures from readily available starting materials. mit.edu this compound(II) and similar complexes can act as precursors in these transformations, which are central to medicinal chemistry and the synthesis of pharmaceuticals, agrochemicals, and functional materials. mit.eduhhu.de

The formation of the active Pd(0) catalyst from a Pd(II) precursor like this compound(II) is a critical initiation step. This reduction can be facilitated by various reagents in the reaction mixture, such as phosphines, amines, or other reducing agents, allowing the catalytic cycle to commence. The choice of ligands, base, and solvent is crucial for the efficiency and selectivity of these bond-forming reactions. bohrium.com

Palladium(II) complexes are effective catalysts for the vinyl addition polymerization of norbornene and its functionalized derivatives. whiterose.ac.ukmdpi.com This method of polymerization proceeds exclusively through the opening of the double bond, leaving the bicyclic structure of the monomer intact and resulting in polymers with high thermal stability and chemical resistance. whiterose.ac.uk

Research has demonstrated that catalyst systems based on palladium(II) β-diketonates are highly active in this process. For instance, the combination of bis(acetylacetonato)palladium(II), a close analog of this compound(II), with boron trifluoride etherate has been shown to be a highly active system for the polymerization of norbornene. Such systems exhibit single-site character, leading to polymers with controlled molecular weights and narrow molecular weight distributions.

The polymerization of functionalized norbornenes is of particular interest as it allows for the introduction of various chemical functionalities into the polymer side chains. Palladium catalysts have shown tolerance to a range of polar functional groups, although the presence of certain groups can influence the rate of polymerization. researchgate.net The ability to polymerize functionalized monomers is crucial for developing materials with tailored properties for applications in microelectronics and optics.

Heterogeneous Catalysis

While palladium β-diketonates are used as homogeneous catalysts, they are also valuable precursors for the synthesis of heterogeneous catalysts. Immobilizing palladium on a solid support offers significant advantages, including ease of catalyst separation from the product, potential for catalyst recycling, and often enhanced stability. samaterials.com

The synthesis of supported palladium catalysts involves the deposition of a palladium precursor onto a high-surface-area support material, followed by a reduction step to form metallic palladium nanoparticles. orgsyn.org Palladium(II) β-diketonate complexes, including this compound(II), are suitable precursors for this process due to their solubility and thermal properties.

A common method for catalyst preparation is impregnation, where the support material is treated with a solution of the palladium precursor. The solvent is then removed, and the precursor is reduced to metallic palladium, often by heat treatment or with a chemical reducing agent. researchgate.net Another technique is deposition-precipitation, where the pH of the precursor solution is adjusted to precipitate a palladium species onto the support. samaterials.com

The choice of support material is critical as it can significantly influence the catalyst's activity, selectivity, and stability. Common supports include:

Carbon-based materials: Activated carbon and carbon nanotubes provide high surface area and are effective for hydrogenation reactions.

Metal oxides: Alumina (Al₂O₃) and silica (B1680970) (SiO₂) are widely used due to their thermal stability.

Polymers: Polymeric supports can offer unique selectivity in liquid-phase catalysis.

Studies have shown the successful synthesis of palladium nanoparticles on titanium dioxide (TiO₂) supports using palladium hexafluoroacetylacetonate, a β-diketonate precursor. uni-freiburg.de This demonstrates the feasibility of using such complexes to create well-defined, supported palladium catalysts for various applications.

Heterogeneous palladium catalysts are highly effective in mediating oxidative cascade reactions. These reactions are powerful synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single operation, which is highly desirable for atom and step economy.

Supported palladium catalysts, which can be synthesized from β-diketonate precursors, offer robustness and recyclability in these often-demanding oxidative environments. For example, palladium nanoclusters immobilized on amino-functionalized siliceous mesocellular foam have demonstrated high activity and selectivity in various oxidative cascade reactions, including carbocyclization-carbonylation and oxidative alkynylation-cyclization.

A key advantage of using heterogeneous catalysts in these processes is the mitigation of palladium leaching and aggregation into inactive palladium black, which can be a significant issue with homogeneous catalysts under oxidative conditions. The solid support helps to stabilize the palladium nanoparticles, leading to sustained catalytic activity over multiple reaction cycles.

Recyclability and Stability Assessment of Heterogeneous Systems

The use of this compound as a precursor for creating heterogeneous catalysts, often by immobilizing it on a solid support, is a known strategy. However, specific studies detailing the recyclability and stability of such systems are not widely reported. Generally, the stability of heterogeneous palladium catalysts is a critical factor for their industrial application. The primary challenges in these systems are the leaching of the active palladium species into the reaction medium and the aggregation of palladium nanoparticles on the support surface, which leads to a decrease in catalytic activity over successive cycles.

Research on other palladium precursors has shown that the choice of support material and the method of catalyst preparation are crucial for enhancing stability and recyclability. For instance, porous organic polymers and modified metal-organic frameworks have been successfully used to anchor palladium species, showing good recyclability over several runs. These supports can effectively trap dissolved palladium species, preventing their aggregation and loss. While it is plausible that heterogeneous catalysts derived from this compound could exhibit similar behaviors, specific experimental data, including tables on recycling efficiency and leaching rates for this particular compound, are not readily found in the reviewed literature.

Mechanistic Insights into Palladium-Catalyzed Transformations

The mechanistic aspects of palladium-catalyzed reactions are complex and have been the subject of extensive research. However, investigations that specifically use this compound to elucidate these mechanisms are sparse. The following subsections discuss the general mechanistic principles of palladium catalysis.

Role of Palladium Oxidation States in Catalytic Cycles

The catalytic activity of palladium in cross-coupling reactions is predominantly based on its ability to cycle between the Pd(0) and Pd(II) oxidation states. fiveable.mewikipedia.orgyoutube.com A typical catalytic cycle begins with the active Pd(0) species. fiveable.meyoutube.com Most palladium precursors, including this compound, are in the Pd(II) state and must be reduced in situ to Pd(0) to initiate the catalytic cycle. youtube.com

The generally accepted mechanism involves three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (R-X), leading to the formation of a Pd(II) intermediate. fiveable.meyoutube.comnobelprize.org

Transmetalation: An organometallic reagent (R'-M) transfers its organic group to the Pd(II) complex, displacing the halide. fiveable.meyoutube.comnobelprize.org

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product (R-R'), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. fiveable.meyoutube.comnobelprize.org

In some cases, higher oxidation states like Pd(IV) have been proposed to be involved in the catalytic cycle, particularly in reactions involving strong oxidants. rsc.org However, detailed studies elucidating the specific transitions between Pd(0), Pd(II), and potentially Pd(IV) for catalytic cycles initiated with this compound are not prominently featured in the available scientific literature.

Surface Redox Transmetalation Mechanisms

Surface redox transmetalation is a key step in heterogeneous palladium catalysis, where the transfer of an organic group from an organometallic reagent to the palladium center occurs on the surface of the catalyst. This process is critical for the efficiency of many cross-coupling reactions. The mechanism can be influenced by various factors, including the nature of the support, the solvent, and the presence of additives. nih.gov

Studies on various heterogeneous palladium catalysts have shown that the transmetalation step can be the rate-determining step of the catalytic cycle. nih.gov The efficiency of this step is often dependent on the accessibility of the active palladium sites on the support surface and the proper activation of the organometallic reagent. While these principles are fundamental to heterogeneous palladium catalysis, specific mechanistic investigations into surface redox transmetalation for systems where this compound is the catalyst precursor are not well-documented.

Investigation of Decarboxylative and Desulfitative Pathways

Decarboxylative and desulfitative cross-coupling reactions are valuable synthetic methods that use carboxylic acids or sulfinate salts as coupling partners, releasing CO₂ or SO₂, respectively, as byproducts. wikipedia.orgnih.gov These reactions offer an advantage by utilizing readily available starting materials.

The general mechanism for palladium-catalyzed decarboxylative coupling involves the reaction of a palladium species with a carboxylic acid, leading to the formation of an organopalladium intermediate after the extrusion of CO₂. wikipedia.org This intermediate then participates in the subsequent steps of the cross-coupling cycle. Similarly, in desulfinative coupling, a sulfinate salt reacts with a palladium complex, and upon extrusion of SO₂, an organopalladium species is formed that carries the catalytic cycle forward. nih.govnih.gov

Applications of Bis Benzoylacetonato Palladium in Materials Science and Chemical Vapor Deposition

Metal-Organic Chemical Vapor Deposition (MOCVD) Precursors

In MOCVD, a volatile metal-organic compound is introduced into a reactor chamber to decompose on a heated substrate, resulting in the deposition of a thin film of the desired material. The choice of precursor is critical to the quality and properties of the resulting film.

Precursor Design and Volatility Considerations

The design of an effective MOCVD precursor hinges on several key properties, primarily high volatility and thermal stability. High volatility allows the compound to be transported in the gas phase to the substrate at relatively low temperatures, while thermal stability prevents premature decomposition in the gas lines before reaching the substrate. Bis(benzoylacetonato)palladium, as a member of the beta-diketonate class of complexes, is designed to meet these requirements. The organic ligands (benzoylacetonato) stabilize the central palladium atom, creating a molecule that can be sublimated or evaporated without significant decomposition.

Key thermal properties are crucial for optimizing the MOCVD process. The compound must be heated to a specific temperature range to achieve a sufficient vapor pressure for efficient mass transport.

Table 1: Thermal Properties of Palladium Precursors

| Property | Value |

|---|---|

| Melting Point | ~250-255 °C |

| Vapor Pressure | Sufficient for MOCVD at elevated temperatures |

Note: Specific vapor pressure and decomposition data for this compound are highly dependent on experimental conditions and are not consistently reported across publicly available literature.

Thin Film Deposition Studies and Film Formation Performance

While theoretical considerations suggest this compound is a viable MOCVD precursor, detailed studies specifically documenting its performance in thin film deposition are not widely available in the reviewed literature. Research in palladium MOCVD often focuses on more volatile or well-characterized precursors like palladium(II) acetylacetonate (B107027) or its fluorinated derivatives. The performance of a precursor is judged by the purity, morphology, crystallinity, and growth rate of the deposited films. For palladium films, high purity is essential for applications in electronics and catalysis.

Atomic Layer Deposition (ALD) Precursors

Atomic Layer Deposition is a more refined vapor deposition technique that allows for the growth of films one atomic layer at a time, offering exceptional control over thickness and conformality. This process requires precursors that can chemisorb onto a surface in a self-limiting manner. While various palladium compounds have been investigated for ALD, specific studies detailing the use and performance of this compound as an ALD precursor are sparse. The bulky benzoylacetonato ligands might present challenges in achieving the ideal self-limiting surface reactions required for a successful ALD process.

Role in Microtechnology and Nanomaterial Fabrication

Palladium films and nanoparticles are integral to many microtechnological devices due to their catalytic activity, electrical conductivity, and ability to absorb hydrogen. The fabrication of these structures often relies on vapor deposition techniques where a precursor like this compound could potentially be used.

Gas Sensors and Electrode Coatings

Palladium is an excellent material for hydrogen gas sensors because its electrical resistance changes significantly upon absorption of hydrogen. Thin palladium films used in these sensors need to be uniform and well-adhered to the sensor substrate. MOCVD is a suitable method for producing such films. Similarly, palladium's high conductivity and stability make it a candidate for electrode coatings in various microelectronic devices. However, direct research linking the use of this compound for the MOCVD fabrication of these specific components is not prominent in the available scientific literature.

Hydrogen Permeable Membranes

Thin, dense palladium membranes exhibit high selectivity for hydrogen permeation, making them crucial for hydrogen purification and separation processes. fraunhofer.de These membranes can be fabricated by depositing a thin layer of palladium onto a porous support. fraunhofer.de While MOCVD is a potential technique for this application, the literature on palladium membrane fabrication often details other methods like physical vapor deposition (PVD) or electroless plating. fraunhofer.denih.gov The use of palladium alloys, such as with silver or gold, is also common to improve performance and durability, which further complicates the direct application of a single-source precursor like this compound. mdpi.commdpi.com

Engineering of Molecular Architectures for Advanced Materials

The precise control over the arrangement of atoms and molecules on a substrate is a cornerstone of modern materials science, enabling the development of advanced materials with tailored properties. This compound(II) serves as a key precursor in various deposition techniques aimed at engineering sophisticated molecular architectures, including thin films and nanoparticles. Its chemical structure and thermal properties allow for its use in processes that demand high-purity, well-defined material deposition.

The benzoylacetonato ligands provide the necessary volatility and stability for the palladium precursor to be effectively used in Chemical Vapor Deposition (CVD) processes. In CVD, the precursor is vaporized and then decomposed on a heated substrate to form a thin film of the desired material. The ability to control the deposition parameters, such as temperature, pressure, and precursor flow rate, allows for the engineering of films with specific thicknesses, crystallinities, and surface morphologies.

Furthermore, this compound(II) is utilized in the synthesis of palladium nanoparticles. The size, shape, and surface chemistry of these nanoparticles can be meticulously controlled by adjusting the reaction conditions, such as the choice of solvent, reducing agent, and stabilizing ligands. This level of control is crucial as the properties of nanoparticles are highly dependent on these physical characteristics.

Thin Film Deposition

This compound(II) is a suitable precursor for the deposition of high-purity palladium thin films through Metal-Organic Chemical Vapor Deposition (MOCVD). The choice of a precursor is critical in CVD as it directly influences the formation, characteristics, and functionality of the resulting film. β-diketonato palladium complexes, including the closely related palladium acetylacetonate, are popular choices as gas-phase precursors. For instance, palladium acetylacetonate has been successfully used in Aerosol-Assisted Chemical Vapor Deposition (AACVD) to deposit palladium films. In a typical AACVD process, a solution of the precursor is aerosolized and then transported to a heated substrate where decomposition and film formation occur.

The deposition of palladium thin films using precursors like this compound(II) is influenced by several key experimental parameters. The substrate temperature, precursor concentration, and carrier gas flow rate all play significant roles in determining the quality and properties of the deposited film. The thermal stability of the precursor is also a critical factor; it must be volatile enough to be transported to the substrate without premature decomposition.

Research into the deposition of palladium films from related β-diketonate precursors provides insight into the conditions that would be applicable for this compound(II). The following table summarizes typical experimental conditions for the deposition of palladium thin films using a related precursor, palladium acetylacetonate, via AACVD.

| Parameter | Value |

| Precursor | Palladium Acetylacetonate |

| Solvent | Toluene |

| Precursor Concentration | 0.328 mM in 10 mL |

| Carrier Gas | Nitrogen (N₂) |

| Carrier Gas Flow Rate | 150 cm³/min |

| Substrate | Glass |

| Deposition Temperature | 475 °C |

| Deposition Time | 30 min |

This interactive data table showcases typical experimental parameters for palladium thin film deposition using a related β-diketonate precursor.

Nanoparticle Synthesis

The synthesis of palladium nanoparticles (PdNPs) is another significant application where palladium precursors like this compound(II) are employed. The synthesis of nanoparticles with controlled size and shape is of paramount importance as these parameters dictate their catalytic activity, optical properties, and other functional characteristics.

Chemical reduction is a common method for synthesizing PdNPs from a palladium precursor. In this approach, a palladium salt or complex is reduced in a solution containing a stabilizing agent. The choice of the reducing agent and the stabilizing agent, along with other reaction parameters such as temperature and pH, determines the final size and morphology of the nanoparticles.

While specific studies detailing the use of this compound(II) for nanoparticle synthesis are not as prevalent as for other precursors, the general principles of nanoparticle synthesis can be applied. The benzoylacetonato ligands would be displaced by a reducing agent, leading to the formation of zero-valent palladium atoms, which then nucleate and grow into nanoparticles. The following table outlines the key factors influencing the properties of palladium nanoparticles during their synthesis.

| Influencing Factor | Effect on Nanoparticle Properties |

| Palladium Precursor Concentration | Affects the nucleation and growth kinetics, influencing particle size. |

| Type of Reducing Agent | The strength of the reducing agent can control the reduction rate and thus the particle size distribution. |

| Nature of Stabilizing Agent | Prevents agglomeration and controls the final size and shape of the nanoparticles. |

| Reaction Temperature | Influences the kinetics of reduction, nucleation, and growth, thereby affecting particle size and crystallinity. |

| pH of the Reaction Medium | Can affect the reduction potential of the precursor and the stability of the nanoparticles. |

| Reaction Time | Longer reaction times can lead to larger particles through Ostwald ripening. |

This interactive data table illustrates the key parameters that control the synthesis of palladium nanoparticles.

The engineering of molecular architectures, whether as thin films or nanoparticles, is a testament to the versatility of precursors like this compound(II). The ability to manipulate matter at the nanoscale opens up new avenues for the development of advanced materials with novel functionalities for a wide range of applications.

Advanced Research Topics and Future Perspectives for Bis Benzoylacetonato Palladium

Development of Novel Ligand Systems for Enhanced Catalytic Performance

The benzoylacetonato ligand in Bis(benzoylacetonato)palladium offers a versatile scaffold for modification to enhance the catalytic performance of the complex. Research in this area focuses on the synthesis of mixed-ligand palladium(II) complexes and the introduction of ancillary ligands to modulate the electronic and steric properties of the metal center.

The introduction of phosphine (B1218219) ligands, for example, has been shown to significantly influence the catalytic activity of palladium complexes. The reaction of Bis(acetylacetonato)palladium(II) with triphenylphosphine (B44618) can lead to the transformation of one of the chelating acetylacetonato ligands into a carbon-bonded state, altering the coordination sphere of the palladium and consequently its reactivity. researchgate.net Similarly, the development of pincer ligands, such as those combining pyridine (B92270) with phosphine and iminophosphorane groups, creates robust and well-defined palladium complexes with unique catalytic properties. rsc.org

Furthermore, immobilizing palladium complexes onto solid supports, a technique known as heterogenization, is a promising strategy for enhancing catalyst stability and reusability. For instance, palladium has been successfully immobilized onto nanoparticles functionalized with pyridine-containing ligands, creating a novel and reusable catalyst for cross-coupling reactions. researchgate.net The development of chiral ligands is another critical area, enabling the use of palladium complexes in asymmetric catalysis to produce enantiomerically pure compounds. calis.edu.cnnih.gov The design of these chiral environments around the palladium center is crucial for achieving high levels of stereocontrol. calis.edu.cn

Table 1: Examples of Ligand Systems for Enhanced Palladium Catalysis

| Ligand Type | Purpose | Potential Enhancement for this compound |

| Phosphines | Modulate electronic and steric properties | Improved activity and selectivity in cross-coupling reactions |

| Pincer Ligands | Create robust and well-defined active sites | Increased catalyst stability and control over reaction pathways |

| Heterogenizing Supports | Enhance stability and reusability | Development of recyclable catalysts for sustainable chemistry |

| Chiral Ligands | Induce asymmetry in catalytic transformations | Enable enantioselective synthesis of valuable chiral molecules |

Rational Design of Catalysts with Tunable Selectivity and Activity

The rational design of catalysts based on this compound aims to achieve precise control over reaction selectivity and activity. This involves a deep understanding of the relationship between the catalyst's structure and its performance, often guided by mechanistic studies and computational modeling.

A key strategy in catalyst design is the modification of ligands to steer the outcome of a reaction. For instance, in palladium-catalyzed cross-coupling reactions, the choice of phosphine ligand can determine the site-selectivity of the transformation. nih.govchimia.ch By systematically varying the steric and electronic properties of the ligand, it is possible to favor the formation of one product over another. ias.ac.in This principle can be applied to this compound by introducing tailored ancillary ligands to control its selectivity in various catalytic processes.

The selectivity of palladium-catalyzed reactions can also be influenced by the choice of palladium precursor and reaction conditions. Studies on the palladium-catalyzed aroylation and arylation of stannyl (B1234572) glycals with aroyl chlorides have shown that the selectivity can be controlled by the palladium catalyst itself, with ligand modification achieving high selectivity. nih.gov This highlights the intricate interplay between the metal center, its ligands, and the substrates in determining the reaction outcome.

Furthermore, the development of catalysts with enhanced stability and resistance to deactivation is a major goal of rational design. Ligands can play a crucial role in protecting the palladium center from aggregation into inactive nanoparticles, thereby extending the catalyst's lifetime. nih.gov

Table 2: Strategies for Rational Design of Palladium Catalysts

| Design Strategy | Objective | Application to this compound |

| Ligand Modification | Control selectivity and activity | Tuning the catalyst for specific chemical transformations |

| Precursor Selection | Influence reaction pathways | Optimizing for desired product formation |

| Mechanistic Understanding | Inform catalyst improvement | Designing more efficient and robust catalytic systems |

Exploration of New Application Domains for Palladium β-Diketonates

The unique properties of palladium β-diketonates, including this compound, have led to their exploration in a variety of new application domains beyond traditional catalysis. These include materials science, nanotechnology, and electronics.

One of the most significant emerging applications is in the synthesis of palladium nanoparticles. This compound can serve as a precursor for the preparation of these nanoparticles through methods such as microwave irradiation. scispace.com The resulting nanoparticles exhibit high catalytic activity in a range of reactions, including hydrogenation and C-C coupling reactions. nih.gov The ability to control the size and shape of the nanoparticles by adjusting the synthesis conditions is a key advantage of using well-defined molecular precursors like this compound. core.ac.ukrsc.org

Another important application is in chemical vapor deposition (CVD), a process used to create thin films of metals and metal oxides. nii.ac.jp Palladium β-diketonates are attractive precursors for MOCVD (Metal-Organic Chemical Vapor Deposition) due to their volatility and thermal stability. illinois.edu These precursors can be used to deposit high-purity palladium thin films on various substrates, with applications in microelectronics and protective coatings. illinois.edupurdue.eduresearchgate.net

The biological activity of palladium complexes is also an area of growing interest. While research is still in its early stages, the potential for palladium compounds to act as therapeutic agents is being explored.

In Situ Spectroscopic Studies of Reaction Mechanisms

Understanding the intricate mechanisms of catalytic reactions is crucial for the development of more efficient and selective catalysts. In situ spectroscopic techniques, which allow for the observation of the catalyst under actual reaction conditions, have become indispensable tools for mechanistic studies of palladium-catalyzed reactions.

Operando X-ray absorption spectroscopy (XAS) is a powerful technique for probing the electronic structure and coordination environment of the palladium center during catalysis. d-nb.info By combining XAS with other techniques like X-ray diffraction and mass spectrometry, researchers can follow the structural evolution of the palladium catalyst, including the formation of different phases such as hydrides and carbides, and correlate these changes with catalytic performance. unito.itnih.gov These studies provide valuable insights into the nature of the active species and the reaction intermediates.

Nuclear Magnetic Resonance (NMR) spectroscopy is another key technique for elucidating reaction mechanisms. It can be used to identify and characterize reaction intermediates and to study the kinetics of different steps in the catalytic cycle. qub.ac.uk For example, NMR studies have been instrumental in understanding the reactions of Bis(acetylacetonato)palladium(II) with various ligands and substrates. researchgate.net

These in situ spectroscopic studies provide a detailed picture of the catalytic cycle, enabling researchers to identify rate-determining steps and deactivation pathways. This knowledge is essential for the rational design of improved catalysts based on this compound and other palladium β-diketonates.

Table 3: In Situ Spectroscopic Techniques for Mechanistic Studies

| Technique | Information Gained | Relevance to this compound |

| Operando X-ray Absorption Spectroscopy (XAS) | Electronic structure, coordination environment, phase transformations | Understanding the active state of the catalyst during reaction |

| In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy | Identification of intermediates, reaction kinetics | Elucidating the step-by-step mechanism of catalytic cycles |

| In Situ Infrared (IR) Spectroscopy | Adsorbed species, surface reactions | Monitoring the interaction of reactants with the catalyst surface |

Computational Design of Functional Materials from β-Diketonate Precursors

Computational modeling has emerged as a powerful tool for the rational design of functional materials, and its application to systems involving β-diketonate precursors is a rapidly growing field. Theoretical methods, such as Density Functional Theory (DFT), allow for the prediction of the electronic and structural properties of molecules and materials, providing insights that can guide experimental synthesis and characterization.

In the context of palladium β-diketonates, computational studies can be used to understand the physicochemical properties of different derivatives. For example, DFT calculations have been employed to investigate the structure and volatility of fluorinated palladium β-diketonate complexes, which are relevant as precursors for chemical vapor deposition. mdpi.com These theoretical investigations can help in the selection and design of precursors with optimal properties for specific applications.

Computational modeling is also used to study the mechanisms of thin film growth from β-diketonate precursors. By simulating the adsorption and decomposition of the precursor molecules on a substrate surface, researchers can gain a fundamental understanding of the deposition process. This knowledge is crucial for controlling the morphology and properties of the resulting thin films.

Furthermore, computational methods can be used to design novel chiral catalysts for asymmetric synthesis. By modeling the interaction of different chiral ligands with the palladium center, it is possible to predict which ligands will be most effective in inducing enantioselectivity. figshare.comepfl.ch This computational screening approach can significantly accelerate the discovery of new and improved asymmetric catalysts based on palladium β-diketonates.

Q & A

Q. What are the key synthetic protocols for Bis(benzoylacetonato)palladium, and how can purity be validated?

Methodological Answer: Synthesis typically involves reacting palladium chloride with benzoylacetone under controlled conditions (e.g., reflux in ethanol with a base like sodium acetate). Purity validation requires a combination of techniques:

- Elemental analysis to confirm stoichiometry.

- FT-IR spectroscopy to identify ligand coordination (e.g., shifts in ν(C=O) and ν(C-O) bands).

- ¹H/¹³C NMR to verify ligand integrity and absence of free benzoylacetone.

- X-ray diffraction (XRD) for crystallographic confirmation (if single crystals are obtainable).

Consistent replication of synthetic protocols is critical; deviations in solvent choice or temperature may alter byproduct formation .

Q. Which spectroscopic techniques are essential for characterizing this compound’s structure and stability?

Methodological Answer:

- UV-Vis spectroscopy : Monitors electronic transitions to assess ligand-field effects.

- Thermogravimetric analysis (TGA) : Evaluates thermal stability and decomposition pathways (e.g., ligand loss at ~200–300°C).

- Cyclic voltammetry : Identifies redox behavior (e.g., Pd(II)/Pd(0) transitions) relevant to catalytic applications.

- X-ray photoelectron spectroscopy (XPS) : Confirms oxidation states of palladium and ligand bonding environments.

Cross-referencing data from multiple techniques minimizes misinterpretation of spectral artifacts .

Advanced Research Questions

Q. How do computational methods like DFT predict the electronic structure of this compound, and how do these compare with experimental data?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP hybrid functional) model the compound’s geometry, HOMO-LUMO gaps, and charge distribution. Key steps:

- Optimize molecular geometry using basis sets like LANL2DZ for Pd and 6-31G* for lighter atoms.

- Compare calculated bond lengths (e.g., Pd-O) with XRD data; discrepancies >0.05 Å suggest incomplete solvation or crystal packing effects in experiments.

- Validate electronic spectra (UV-Vis) via TD-DFT simulations.

DFT’s accuracy depends on exchange-correlation functionals; exact-exchange inclusion (e.g., Becke’s 1993 method) improves thermochemical predictions .

Q. What strategies optimize the catalytic efficiency of this compound in cross-coupling reactions?

Methodological Answer:

- Ligand tuning : Modify benzoylacetonate substituents (e.g., electron-withdrawing groups) to enhance Pd center electrophilicity.

- Solvent screening : Test polar aprotic solvents (DMF, DMSO) to stabilize intermediates.

- Additive optimization : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction kinetics.

- Kinetic studies : Use in-situ NMR or GC-MS to monitor reaction progress and identify rate-limiting steps.

Benchmark against Pd(PPh₃)₄ or Pd(OAc)₂ to contextualize performance .

Q. How can researchers resolve discrepancies between theoretical and experimental geometric parameters of this compound?

Methodological Answer:

- Error analysis : Quantify experimental uncertainties in XRD (e.g., thermal motion artifacts) and computational limitations (e.g., basis set incompleteness).

- Solvent effects : Simulate solvent interactions (COSMO model) to address gas-phase vs. solution-phase DFT disparities.

- Dynamic processes : Consider fluxional ligand behavior via variable-temperature NMR or molecular dynamics simulations.

Publish raw crystallographic data and computational inputs to enable peer validation .

Data-Driven and Methodological Challenges

Q. What experimental controls are critical when studying this compound’s reactivity under aerobic vs. inert conditions?

Methodological Answer:

- Glovebox protocols : Ensure rigorous oxygen/water exclusion for inert-condition studies.

- Control experiments : Compare reaction yields with/without oxygen scavengers (e.g., BHT) to assess Pd oxidation pathways.

- Quenching tests : Use EDTA to chelate Pd nanoparticles, distinguishing homogeneous vs. heterogeneous catalysis.

Documentation of ambient conditions (humidity, trace O₂ levels) is essential for reproducibility .

Q. How can researchers design systematic studies to evaluate ligand decomposition pathways in this compound?

Methodological Answer:

- High-resolution mass spectrometry (HRMS) : Detect ligand fragmentation products (e.g., benzoic acid).

- Isotopic labeling : Synthesize deuterated benzoylacetonate (e.g., C₆D₅COCH₂CO-) to track decomposition via GC-MS.

- Computational modeling : Map potential energy surfaces for ligand dissociation using DFT.

Triangulate data from degradation kinetics and mechanistic probes (e.g., radical traps) .

Interdisciplinary and Emerging Research Directions

Q. What role does this compound play in hybrid organic-inorganic material synthesis?

Methodological Answer:

- Coordination polymers : Use the compound as a Pd node in MOF frameworks; characterize porosity via BET surface area analysis.

- Thin-film deposition : Employ chemical vapor deposition (CVD) with this compound as a precursor; analyze film composition via XPS or EDX.

- Photocatalysis : Evaluate visible-light absorption and charge-transfer efficiency using transient absorption spectroscopy.

Compare with other β-diketonate complexes (e.g., acetylacetonate derivatives) to assess structural advantages .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.